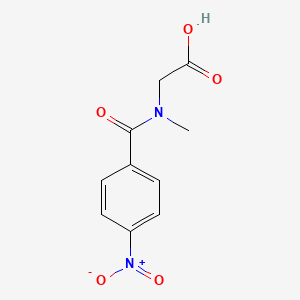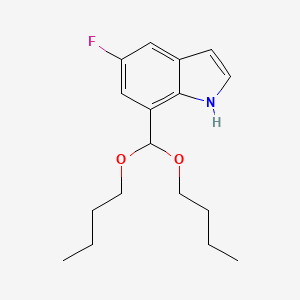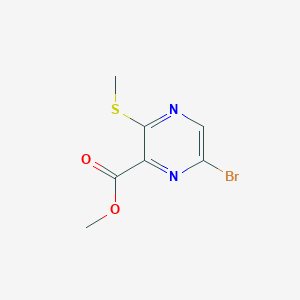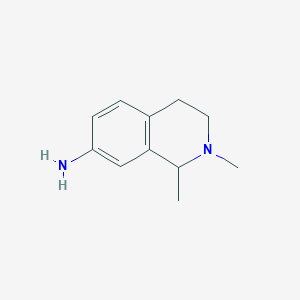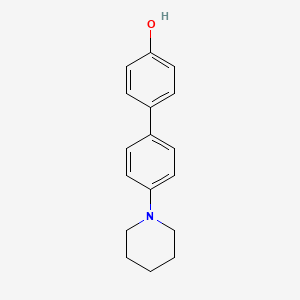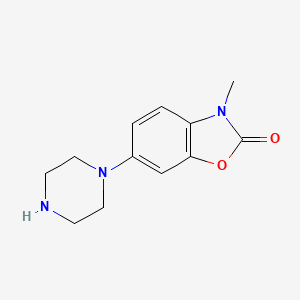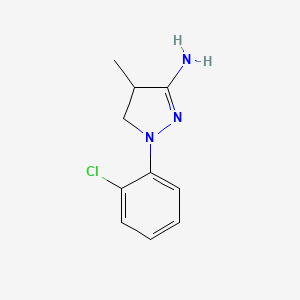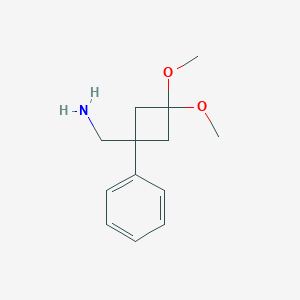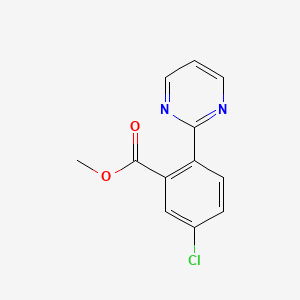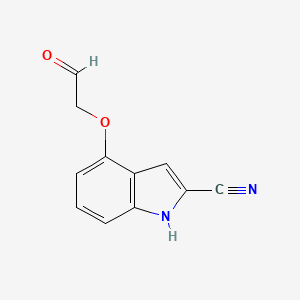
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indole core with a 2-oxoethoxy substituent at the 4-position and a carbonitrile group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxoethoxy)-1H-Indole-2-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the 2-oxoethoxy Group: The 2-oxoethoxy group can be introduced through an alkylation reaction. This involves the reaction of the indole core with an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with a cyanide source, such as sodium cyanide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with new functional groups.
科学的研究の応用
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-oxoethoxy)-1H-Indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
4-(2-oxoethoxy)-1H-Indole-3-carbonitrile: Similar structure with a carbonitrile group at the 3-position.
4-(2-oxoethoxy)-1H-Indole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
4-(2-oxoethoxy)-1H-Indole-2-methyl: Similar structure with a methyl group instead of a carbonitrile group.
Uniqueness
4-(2-oxoethoxy)-1H-Indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
4-(2-oxoethoxy)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c12-7-8-6-9-10(13-8)2-1-3-11(9)15-5-4-14/h1-4,6,13H,5H2 |
InChIキー |
KVTXLINXUGFQTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N2)C#N)C(=C1)OCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
